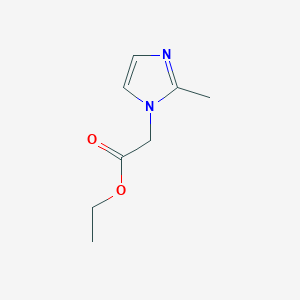

Ethyl 2-(2-Methylimidazol-1-yl)acetate

Description

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELLWUHPOOKVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651828 | |

| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239065-60-2 | |

| Record name | Ethyl (2-methyl-1H-imidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, offers a field-proven experimental protocol, and discusses the critical parameters that govern the success of this synthetic transformation.

Introduction: The Significance of N-Alkylated Imidazoles

N-substituted imidazoles are a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] The unique electronic and structural properties of the imidazole ring allow it to interact with various biological targets, making it a privileged scaffold in drug design. This compound, in particular, serves as a versatile building block for creating more complex molecules, including potential antifungal and antiviral agents.[3] Its synthesis, primarily achieved through the N-alkylation of 2-methylimidazole, is a fundamental reaction that requires careful control to ensure high yield and purity.

Core Synthesis Pathway: N-Alkylation of 2-Methylimidazole

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution reaction between 2-methylimidazole and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction proceeds via an SN2 mechanism.

Mechanistic Insights

The N-alkylation of an imidazole is a classic example of nucleophilic substitution.[2] The process is initiated by the deprotonation of the imidazole ring's N-H proton by a suitable base, generating a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide leaving group to form the desired N-alkylated product.

Several factors influence the regioselectivity of this reaction in unsymmetrical imidazoles.[4][5] However, in the case of 2-methylimidazole, alkylation predominantly occurs at the N-1 position. This is due to the steric hindrance imposed by the methyl group at the C-2 position, which impedes the approach of the electrophile to the adjacent nitrogen.

Figure 1: Reaction mechanism for the N-alkylation of 2-methylimidazole.

Experimental Protocol: A Validated Approach

This protocol outlines a reliable method for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |

| 2-Methylimidazole | 82.10 | 8.21 g | 0.10 | The nucleophilic starting material. |

| Ethyl Chloroacetate | 122.55 | 14.71 g | 0.12 | The electrophile; a slight excess ensures complete reaction of the limiting reagent. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 0.15 | A mild base to deprotonate the imidazole. It is easily removed during workup. |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - | A polar aprotic solvent that facilitates SN2 reactions by solvating the cation of the base, leaving the anion more reactive. |

| Ethyl Acetate | 88.11 | As needed | - | Used for extraction of the product.[6] |

| Brine | - | As needed | - | Used to wash the organic layer and remove water-soluble impurities. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | A drying agent to remove residual water from the organic phase. |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methylimidazole (8.21 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 100 mL of dimethylformamide (DMF).

-

Expert Insight: The use of anhydrous potassium carbonate and a dry solvent is crucial to prevent side reactions, such as the hydrolysis of ethyl chloroacetate.

-

-

Addition of Electrophile: While stirring the suspension at room temperature, add ethyl chloroacetate (14.71 g, 0.12 mol) dropwise over 15 minutes.

-

Causality: Dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

-

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC is a self-validating system to confirm the consumption of the starting material and the formation of the product. A suitable eluent system would be a mixture of ethyl acetate and hexane.

-

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).

-

Expert Insight: Quenching with water dissolves the potassium carbonate and other inorganic salts, facilitating their removal from the organic product.

-

-

Washing: Combine the organic layers and wash with brine (2 x 100 mL).

-

Causality: The brine wash helps to break any emulsions and further removes residual water and DMF from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Trustworthiness: Complete removal of the solvent is essential for obtaining an accurate yield and for the subsequent purification step.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Expert Insight: The polarity of the eluent can be adjusted based on the TLC analysis to achieve optimal separation of the product from any unreacted starting materials or byproducts.

-

Workflow Diagram

References

- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Research Portal [ourarchive.otago.ac.nz]

- 5. reddit.com [reddit.com]

- 6. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a detailed profile. We will explore its chemical properties, a robust synthesis protocol, predicted spectroscopic data for characterization, and potential applications based on the rich pharmacology of the imidazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets. This versatility has led to the development of a wide range of drugs with antifungal, antimicrobial, anti-inflammatory, and anticancer properties.

This compound belongs to the class of N-substituted imidazoles, where the ethyl acetate moiety is attached to one of the ring nitrogens. This structural motif serves as a versatile building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 2-methyl substitution on the imidazole ring can influence the compound's steric and electronic properties, potentially modulating its biological activity and metabolic stability.

This guide aims to provide a detailed technical resource on this compound, addressing its synthesis, characterization, and potential for further investigation in drug discovery programs.

Chemical and Physical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be reliably predicted based on its structure.

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₈H₁₂N₂O₂ | Based on chemical structure |

| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula[1]. |

| Appearance | Colorless to pale yellow oil or low melting solid | Analogy with similar N-alkylated imidazoles. |

| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol). Limited solubility in water. | General solubility of similar organic esters. |

| LogP (calculated) | ~0.2 | A calculated value for a similar isomer, Ethyl 2-(1-methyl-1H-imidazol-5-yl)acetate, suggests a relatively low lipophilicity[1]. |

| pKa (of imidazole proton) | ~6-7 | The pKa of the imidazole ring is expected to be in this range, influenced by the electron-withdrawing nature of the ester group. |

Synthesis of this compound

The most direct and widely used method for the synthesis of this compound is the N-alkylation of 2-methylimidazole with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Reaction Mechanism

The synthesis proceeds through a well-established nucleophilic substitution mechanism. The reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the imidazole ring, thereby increasing its nucleophilicity.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate[2]. The key difference is the starting material, 2-methylimidazole, which is less electron-deficient and therefore more reactive than its nitro-substituted counterpart.

Materials:

-

2-Methylimidazole (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (or DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-methylimidazole in acetonitrile, add anhydrous potassium carbonate. Stir the suspension at room temperature for 15-30 minutes to ensure a homogenous mixture.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methylene bridge, the methyl group on the imidazole ring, and the two protons on the imidazole ring.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₂- (ethyl) | ~4.2 | Quartet | ~7.1 | Deshielded by the adjacent oxygen atom. |

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 | Coupled to the methylene protons of the ethyl group. |

| -N-CH₂-CO- | ~4.8 | Singlet | - | Deshielded by the imidazole nitrogen and the carbonyl group. |

| -CH₃ (imidazole) | ~2.4 | Singlet | - | Attached to the C2 position of the imidazole ring. |

| Imidazole H4 & H5 | ~6.9 - 7.2 | Two doublets or singlets | ~1-2 (if coupled) | The chemical shifts of the imidazole ring protons are sensitive to the solvent and substitution. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | ~168 | Characteristic chemical shift for an ester carbonyl carbon. |

| C2 (imidazole) | ~145 | The carbon bearing the methyl group. |

| C4 & C5 (imidazole) | ~120 - 128 | Chemical shifts for the sp² carbons of the imidazole ring. |

| -O-CH₂- (ethyl) | ~62 | The methylene carbon of the ethyl ester. |

| -N-CH₂-CO- | ~48 | The methylene carbon attached to the imidazole nitrogen. |

| -CH₃ (imidazole) | ~14 | The methyl group on the imidazole ring. |

| -CH₃ (ethyl) | ~14 | The methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1740 | Strong |

| C-O (ester) | ~1250 | Strong |

| C=N, C=C (imidazole) | ~1500 - 1650 | Medium |

| C-H (sp³ and sp²) | ~2850 - 3150 | Medium |

Mass Spectrometry (MS)

In the mass spectrum (e.g., using electrospray ionization, ESI), the molecular ion peak [M+H]⁺ would be expected at m/z 169.0977.

Potential Applications in Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a valuable intermediate for the synthesis of more complex and potentially bioactive molecules.

Antimicrobial Agents

N-substituted imidazole derivatives have a long history as antimicrobial agents. The mechanism of action often involves the inhibition of key enzymes in microbial metabolic pathways. The structural features of this compound make it a candidate for derivatization to explore new antimicrobial compounds[3][4].

Anticancer Agents

The imidazole ring is present in several anticancer drugs. Its ability to coordinate with metal ions and interact with various enzymatic targets makes it a versatile scaffold for the design of novel anticancer agents. Further modification of the ethyl acetate moiety could lead to compounds with enhanced cytotoxic activity against cancer cell lines.

Other Therapeutic Areas

The versatility of the imidazole nucleus extends to a wide range of therapeutic areas, including anti-inflammatory, analgesic, and antiviral applications. This compound provides a platform for the synthesis of libraries of compounds to be screened for a variety of biological activities.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. Therefore, it should be handled with the care and precautions appropriate for a novel chemical substance. Based on the safety information for related compounds such as ethyl chloroacetate and substituted imidazoles, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a detailed synthesis protocol, and expected spectroscopic characteristics based on sound chemical principles and data from closely related analogs. The versatile imidazole scaffold suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents across a range of diseases. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

"Ethyl 2-(2-Methylimidazol-1-yl)acetate" CAS number 239065-60-2

An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate (CAS: 239065-60-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, which combines a 2-methylimidazole core with a reactive ethyl acetate side chain, makes it a valuable precursor for the development of novel pharmaceutical agents. Imidazole derivatives are known for a wide range of biological activities, and this compound serves as a key starting material for creating more complex molecules, particularly in the pursuit of new antifungal and antiviral therapies[1]. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, characterization methodologies, and insights into its application in drug discovery.

Core Molecular Profile

This compound is a substituted imidazole derivative. The imidazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, a structure that is a common feature in many biologically active molecules[2][3]. The methyl group at the 2-position and the ethyl acetate group at the 1-position of the imidazole ring influence its steric and electronic properties, which in turn dictate its reactivity and potential biological interactions[2].

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 239065-60-2 | [4] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [1] |

| Appearance | Colorless to Yellow Liquid | |

| Boiling Point (Predicted) | 296.1 ± 23.0 °C at 760 Torr | |

| Density (Predicted) | 1.11 ± 0.1 g/cm³ at 20 °C | |

| Storage Conditions | Sealed in a dry place, store in a refrigerator (2 to 8 °C) |

Synthesis Protocol: N-Alkylation of 2-Methylimidazole

The most direct and reliable method for synthesizing this compound is through the N-alkylation of 2-methylimidazole with an ethyl haloacetate. This is a classic nucleophilic substitution reaction where the nitrogen atom of the imidazole ring acts as a nucleophile. The following protocol is a self-validating system designed for high yield and purity.

Causality Behind Experimental Choices

-

Choice of Base (Potassium Carbonate, K₂CO₃): A moderately strong inorganic base is required to deprotonate the 2-methylimidazole, thereby increasing its nucleophilicity. Potassium carbonate is ideal as it is inexpensive, effective, and easily removed during workup. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Choice of Solvent (Acetonitrile, ACN): Acetonitrile is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism. Its relatively high boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Reaction Monitoring (Thin-Layer Chromatography, TLC): TLC is an essential tool for monitoring the progress of the reaction, allowing for the determination of the point of maximum product formation and complete consumption of the starting material.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylimidazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (10 volumes).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (1.1 eq) dropwise over 15 minutes.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in ethyl acetate and wash with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure this compound as a colorless to pale yellow oil.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.2 (d, 2H, imidazole protons), 4.6-4.8 (s, 2H, -CH₂-), 4.2-4.4 (q, 2H, -O-CH₂-CH₃), 2.4-2.5 (s, 3H, imidazole-CH₃), 1.2-1.4 (t, 3H, -O-CH₂-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168-170 (C=O), 145-147 (imidazole C2), 125-128 (imidazole C4/C5), 120-122 (imidazole C4/C5), 61-63 (-O-CH₂-), 48-50 (-N-CH₂-), 14-16 (-O-CH₂-CH₃), 12-14 (imidazole-CH₃) |

| Mass Spectrometry (ESI+) | m/z 169.0977 [M+H]⁺ |

Applications in Drug Development and Medicinal Chemistry

The structural features of this compound make it a highly versatile intermediate in the synthesis of pharmacologically active compounds[1][2].

Logical Framework for Application

Caption: The utility of the title compound in medicinal chemistry.

-

The Imidazole Core: The 2-methylimidazole ring is a well-known pharmacophore. It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and coordinate with metal ions in enzymes. Its presence is a common feature in many antifungal drugs.

-

The Ethyl Acetate Handle: The ethyl acetate group provides a reactive site for further molecular elaboration. It can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization. This allows for the straightforward introduction of molecular diversity, a key strategy in lead optimization.

This compound is particularly valuable in the synthesis of molecules where the imidazole nitrogen needs to be linked to a two-carbon spacer, a common structural motif in biologically active compounds.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of potential therapeutic agents. Its straightforward and high-yielding synthesis, combined with the versatility of its functional groups, ensures its continued importance in the fields of organic synthesis and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable building block in their scientific endeavors.

References

Spectroscopic Blueprint of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 2-(2-Methylimidazol-1-yl)acetate (C₈H₁₂N₂O₂). While direct experimental spectra for this specific molecule are not widely available in public repositories, this document serves as a robust predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing upon empirical data from closely related structural analogs, we present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a self-validating system, explaining the causality behind expected spectral features and providing detailed methodologies for their acquisition, thereby empowering researchers to confidently identify and characterize this compound.

Introduction

This compound is a heterocyclic compound featuring a 2-methylimidazole core N-alklyated with an ethyl acetate group. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their versatile biological activities and coordination properties[1]. Accurate structural elucidation is the bedrock of all chemical research, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This document outlines the predicted spectroscopic signature of this compound. The predictions are grounded in foundational spectroscopic theory and data from analogous compounds, including 2-methylimidazole[2][3] and ethyl 2-(1H-imidazol-1-yl)acetate[4]. The aim is to provide an authoritative reference for the identification, characterization, and quality control of this molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-(2-Methylimidazol-1-yl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: Characterizing a Novel Imidazole Derivative

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2][3] Its unique electronic and amphoteric properties allow it to engage in various biological interactions, making its derivatives prime candidates for drug discovery.[2][4] Ethyl 2-(2-methylimidazol-1-yl)acetate is one such derivative, combining the versatile imidazole ring with an ethyl acetate moiety. As with any novel compound synthesized for research and development, a thorough characterization of its fundamental physical properties is the first step toward ensuring its identity, purity, and suitability for further studies.

This guide serves as a comprehensive technical resource focused on the primary physical properties of this compound: its melting and boiling points. In the absence of established literature values for this specific molecule, this document adopts a first-principles approach. It is designed not merely to report data, but to equip the research scientist with the theoretical understanding and practical methodologies required to determine these critical parameters with confidence and precision. We will explore the structural basis for its expected properties and provide detailed, self-validating experimental protocols for their accurate measurement.

Theoretical Framework: Predicting Physical Behavior

The melting and boiling points of an organic molecule are dictated by the energy required to overcome the intermolecular forces holding its molecules together in a condensed state.[5] A predictive assessment of these properties begins with a structural analysis of this compound.

Key Structural Features and Their Influence:

-

Molecular Weight: The compound has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Generally, as molecular weight and surface area increase, so do van der Waals forces, leading to higher boiling points.[5][6]

-

Polarity and Dipole-Dipole Interactions: The molecule possesses significant polarity. The imidazole ring, with its two nitrogen atoms, and the ester group (C=O) create permanent dipoles. These lead to dipole-dipole interactions, which are stronger than the London dispersion forces found in nonpolar molecules of similar size, suggesting a higher boiling point than, for example, an analogous alkylbenzene.

-

Hydrogen Bonding: Critically, this compound has hydrogen bond acceptors (the nitrogen atoms and the carbonyl oxygen) but lacks a hydrogen bond donor (like an N-H or O-H group). This means it cannot hydrogen bond with itself, a factor that significantly elevates the boiling points of compounds like alcohols or primary/secondary amines. However, its hydrogen bond acceptors will influence its solubility in protic solvents.

-

Molecular Shape and Packing: The molecule's asymmetry and the flexible ethyl acetate side chain may hinder efficient packing into a crystal lattice. Symmetrical molecules tend to have higher melting points because they pack more readily into a stable crystal structure.[7] This suggests that the melting point of this compound is likely to be low, and it may exist as a liquid at room temperature.

Based on this analysis, we can predict that this compound is a high-boiling point liquid with a low melting point. Its boiling point will be significantly higher than nonpolar compounds of similar molecular weight but lower than analogous compounds capable of self-hydrogen bonding.

Experimental Determination of Melting Point

The melting point is a critical indicator of a solid compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities disrupt the crystal lattice, generally causing a depression and broadening of the melting range.[8][9]

Protocol 1: Capillary Method using a Digital Melting Point Apparatus

Modern digital melting point instruments offer high precision, controlled heating ramps, and safe operation, making them the preferred choice in contemporary laboratories.[10][11][12]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline solid on a clean, dry watch glass.

-

Capillary Loading: Gently press the open end of a capillary tube into the sample, forcing a small amount of powder into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the digital apparatus.[13]

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting point. This saves time during the precise measurement.

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Set a slow ramp rate (1-2°C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Data Recording: Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) when the entire sample has transformed into a clear liquid.

-

-

Reporting: Report the result as the melting range, T₁ - T₂. For a pure compound, this range should be narrow.

Protocol 2: The Thiele Tube Method

The Thiele tube is a classic and effective apparatus for melting point determination, relying on convection currents in a heating oil to ensure uniform temperature distribution.[14][15][16]

Methodology:

-

Sample Preparation: Load the sample into a capillary tube as described in Protocol 3.1.

-

Apparatus Assembly:

-

Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer's bulb.[17]

-

Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil) so the oil level is above the top of the side-arm.

-

Insert the thermometer and attached capillary into the Thiele tube, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[17]

-

-

Heating: Gently heat the side-arm of the Thiele tube with a microburner or Bunsen burner. The design of the tube creates convection currents that circulate the oil, providing even heating.[16]

-

Observation and Recording: As the temperature approaches the expected melting point, slow the heating rate to 1-2°C per minute. Record the temperatures for the start and completion of melting as described previously.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[18] It is a characteristic physical constant that is highly dependent on pressure; therefore, the atmospheric pressure must always be recorded with the boiling point.

Protocol 1: Distillation Method (for >2 mL sample)

Distillation is a robust method for determining the boiling point of a liquid, with the added benefit of purifying the sample.[19][20]

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus. Place 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in thermal equilibrium with the boiling liquid.[21]

-

Heating: Gently heat the distilling flask.

-

Data Recording: As the liquid boils and the vapor condenses, the temperature reading on the thermometer will stabilize. Record this constant temperature as the boiling point.

-

Pressure Correction: Record the barometric pressure. If the pressure is not 760 mmHg, the observed boiling point will differ from the normal boiling point. A pressure nomograph can be used to correct the value.

Protocol 2: Micro-Boiling Point Method (for <1 mL sample)

This method is ideal for valuable or limited-quantity samples and can be performed with a Thiele tube or a digital melting point apparatus.[22] It relies on trapping the compound's vapor in an inverted capillary tube.[21][23]

Methodology:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of the liquid sample to a thermometer.

-

Place a melting point capillary tube, sealed end up, into the liquid in the small test tube.[21]

-

Insert this assembly into a Thiele tube or a digital melting point apparatus.

-

-

Heating: Heat the apparatus. Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges. This indicates that the liquid is boiling and its vapor has displaced all the air in the capillary.[21]

-

Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[21] This occurs when the external pressure becomes greater than the vapor pressure inside the capillary.

-

Pressure Correction: Record the barometric pressure.

Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid.

Summary of Physical Properties

The following table summarizes the known and predicted physical properties of this compound and a structurally related compound for comparison.

| Property | This compound | Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |

| Molecular Formula | C₈H₁₂N₂O₂ | C₈H₁₁N₃O₄ |

| Molecular Weight | 168.19 g/mol | 213.20 g/mol |

| Melting Point | Predicted: < 25 °C (Likely a liquid) | 110 - 112 °C (383–385 K)[21][22] |

| Boiling Point | Not experimentally determined. Predicted to be high, likely requiring vacuum distillation. | Not available. Likely decomposes at atmospheric pressure. |

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 10. labdex.com [labdex.com]

- 11. Melting Point Apparatus - DigiMelt MPA160 [thinksrs.com]

- 12. thomassci.com [thomassci.com]

- 13. westlab.com [westlab.com]

- 14. timstar.co.uk [timstar.co.uk]

- 15. Thiele tube - Wikipedia [en.wikipedia.org]

- 16. labcomercial.com [labcomercial.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Boiling Points - Concept [jove.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. vernier.com [vernier.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemconnections.org [chemconnections.org]

- 23. Video: Boiling Points - Procedure [jove.com]

Solubility Profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Theoretical and Practical Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Recognizing the critical role of solubility in determining reaction kinetics, purification strategies, and bioavailability, this document synthesizes theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. We delve into the physicochemical properties that govern the compound's behavior in various solvent classes and provide step-by-step methodologies to empower researchers in generating reliable and reproducible solubility data. This guide is intended for researchers, chemists, and drug development professionals seeking a foundational understanding and practical framework for working with this compound.

Introduction to this compound

This compound is an organic compound featuring a core 2-methylimidazole ring N-substituted with an ethyl acetate group. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in various biological interactions. Understanding the solubility of derivatives like this compound is a cornerstone for its practical application. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the methods for crystallization, and is a critical parameter in pre-formulation studies for potential therapeutic agents.[1] This guide provides the necessary framework for predicting and, more importantly, experimentally verifying the solubility of this compound to facilitate its effective use in a laboratory or developmental setting.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physicochemical properties. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

Chemical Structure:

An analysis of the structure of this compound reveals several key features that influence its solubility:

-

Imidazole Ring: The imidazole ring contains two nitrogen atoms. The sp2-hybridized nitrogen (at position 3) is basic and can act as a hydrogen bond acceptor.

-

Ethyl Acetate Group: The ester functional group contains polar C=O and C-O bonds, making it a hydrogen bond acceptor.

-

Alkyl Groups: The methyl and ethyl groups are non-polar, contributing hydrophobic character to the molecule.

Based on its structure and comparison with similar molecules in public databases, we can estimate its key physicochemical properties.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Weight | ~168.19 g/mol [3] | Relatively small, favoring solubility over larger homologs. |

| Polarity | Polar | The presence of ester and imidazole functionalities imparts significant polarity. |

| Hydrogen Bond Acceptors | 3 (2x ester oxygens, 1x imidazole nitrogen)[3] | Can accept hydrogen bonds from protic solvents like water and alcohols. |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting some interactions. |

| Basicity | Weakly Basic | The imidazole nitrogen can be protonated in acidic solutions, forming a salt. |

| Predicted LogP | ~0.7[3] | A low LogP value suggests a preference for hydrophilic/polar environments over lipophilic/non-polar ones. |

Predicted Solubility:

Combining these properties, we can predict the compound's general solubility behavior.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have moderate to good solubility. Its polarity and ability to accept hydrogen bonds should facilitate interaction with these solvents. Solubility in water is likely enhanced at a low pH, where the basic imidazole nitrogen is protonated to form a more soluble cationic salt.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in these solvents due to strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents.[1]

Experimental Determination of Solubility

While predictions are useful, they must be confirmed by empirical data. The following protocols provide robust methods for both qualitative classification and precise quantitative measurement of solubility.

Workflow for Qualitative Solubility Classification

This initial screening method rapidly classifies the compound based on its solubility in a sequence of solvents, providing strong indications of its functional groups (acidic, basic, or neutral).[4][5]

Caption: Workflow for qualitative solubility analysis.

Step-by-Step Protocol:

-

Water Solubility: Place approximately 25 mg of this compound into a test tube. Add 0.75 mL of deionized water in three 0.25 mL portions, vortexing vigorously for 30 seconds after each addition.[5] Observe if the solid dissolves completely.

-

Acid Solubility (if insoluble in water): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous HCl. Vortex and observe. Complete dissolution indicates the presence of a basic functional group, as the imidazole nitrogen is protonated to form a soluble hydrochloride salt.[4]

-

Base Solubility (if insoluble in water): To a fresh 25 mg sample, add 0.75 mL of 5% aqueous NaOH. Vortex and observe. No significant increase in solubility is expected as the compound lacks acidic protons.[5]

-

Organic Solvent Solubility: To a fresh 25 mg sample, add 0.75 mL of a non-polar solvent like hexane or a moderately polar solvent like ethyl acetate. Vortex and observe to gauge its solubility in organic phases.

Workflow for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.[6] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Caption: Workflow for quantitative equilibrium solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours.[2]

-

Phase Separation: Remove the vial and allow it to stand at the same constant temperature for the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant. To ensure no solid particles are transferred, the sample should be filtered through a 0.22 µm syringe filter or centrifuged at high speed.[6]

-

Analysis: Accurately dilute the supernatant with the same solvent to a concentration that falls within the linear range of an analytical instrument. Measure the concentration using a validated method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, using a pre-established calibration curve.

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the equilibrium solubility of the compound in that solvent at that temperature.

Essential Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on similar chemical structures.

-

Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

-

Store the compound in a tightly sealed container in a cool, dry place.

Data Summary and Interpretation

The results from the experimental protocols should be compiled for easy comparison.

Table 2: Solubility Data for this compound at 25°C

| Solvent Class | Solvent | Qualitative Result | Quantitative Solubility (mg/mL) |

| Polar Protic | Water (pH 7.0) | Record observation | Record value |

| Water (pH 2.0, HCl) | Record observation | Record value | |

| Ethanol | Record observation | Record value | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Record observation | Record value |

| Acetonitrile | Record observation | Record value | |

| Non-Polar | Hexane | Record observation | Record value |

| Other | Ethyl Acetate[9] | Record observation | Record value |

Interpretation: The collected data provides a clear solubility map. For instance, significantly higher solubility in acidic water compared to neutral water would confirm the basic nature of the imidazole ring. High solubility in ethanol and DMSO but low solubility in hexane would validate the polar character of the molecule. This information is directly applicable to:

-

Reaction Chemistry: Choosing an appropriate solvent to ensure all reactants remain in solution.

-

Purification: Selecting a solvent system for crystallization where the compound has high solubility in a hot solvent but low solubility when cooled. Alternatively, identifying an anti-solvent for precipitation.

-

Pre-formulation: Determining its suitability for aqueous-based formulations for drug delivery research.

Conclusion

The solubility of this compound is governed by its polar nature, stemming from the imidazole and ethyl acetate functionalities. Theoretical analysis predicts favorable solubility in polar protic and aprotic solvents and poor solubility in non-polar media. The basicity of the imidazole ring suggests that solubility in aqueous solutions can be significantly enhanced by lowering the pH. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predictions and generate precise, quantitative solubility data. This empirical data is indispensable for the effective design of chemical syntheses, purification schemes, and formulation strategies involving this compound.

References

- 1. chem.ws [chem.ws]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. quora.com [quora.com]

- 7. fishersci.com [fishersci.com]

- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and potential degradation profile of Ethyl 2-(2-Methylimidazol-1-yl)acetate. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related imidazole derivatives, ethyl esters, and established principles of drug degradation to construct a predictive stability profile. It outlines potential degradation pathways, provides detailed protocols for forced degradation studies in line with regulatory expectations, and discusses appropriate analytical methodologies for monitoring stability. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to design robust stability studies, anticipate potential liabilities, and establish appropriate storage and handling conditions for this compound.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a 2-methylimidazole ring N-substituted with an ethyl acetate moiety. The imidazole ring is a common pharmacophore found in numerous therapeutic agents, while the ester group can influence solubility and pharmacokinetic properties. A thorough understanding of the molecule's intrinsic stability is paramount for its successful application in research and development, ensuring data integrity and predicting shelf-life.

The stability of a compound is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This guide will explore the likely degradation pathways based on the compound's functional groups: the imidazole ring and the ethyl ester.

Predicted Degradation Pathways

The chemical structure of this compound suggests susceptibility to several modes of degradation. The primary sites of lability are the ester linkage and the imidazole ring.

Hydrolytic Degradation

The ethyl ester group is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will likely hydrolyze to form 2-(2-Methylimidazol-1-yl)acetic acid and ethanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, which is an irreversible process. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt of 2-(2-Methylimidazol-1-yl)acetic acid and ethanol.

Oxidative Degradation

The 2-methylimidazole ring is susceptible to oxidation.[1][2][3] The presence of the electron-donating methyl group can increase the electron density of the imidazole ring, potentially making it more susceptible to oxidative processes.

-

Mechanism: Oxidation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. A potential pathway involves the formation of an imidazolone derivative.[1][2] Chemical model systems for cytochrome P-450 have been shown to efficiently oxidize 2-methylimidazole to 2-methylimidazolone.[1][2][3]

Photodegradation

Imidazole-containing compounds are known to be sensitive to light.[4][5][6][7]

-

Mechanism: Upon absorption of UV or visible light, the imidazole ring can be excited to a higher energy state, leading to various photochemical reactions. These can include photo-oxidation, cyclization, or rearrangement reactions.[5] The specific photodegradation products would need to be identified experimentally, but it is a critical parameter to investigate. Some studies suggest that imidazole can act as a photosensitizer, potentially accelerating degradation.[7]

Thermal Degradation

At elevated temperatures, both the ester and the imidazole moiety can undergo degradation.

-

Ester Pyrolysis: Ethyl esters can decompose at high temperatures through a six-centered elimination reaction (pyrolysis) to yield the corresponding carboxylic acid and ethylene.[8][9] However, this typically requires very high temperatures.

-

Imidazole Ring Decomposition: The 2-methylimidazole ring itself is relatively thermally stable, but decomposition can occur at very high temperatures.

The following diagram illustrates the primary predicted degradation pathways.

Caption: Predicted Degradation Pathways for this compound.

Forced Degradation Study: A Practical Workflow

To systematically investigate the degradation profile and establish a stability-indicating analytical method, a forced degradation (stress testing) study is essential.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[13] This workflow is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[14][15][16][17][18]

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental Workflow for Forced Degradation Studies.

Detailed Experimental Protocols

The following protocols are recommended for the forced degradation study of this compound. A control sample (unstressed) should be analyzed alongside the stressed samples.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradant |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 12, 24 hours | 2-(2-Methylimidazol-1-yl)acetic acid |

| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 1, 2, 4, 8 hours | 2-(2-Methylimidazol-1-yl)acetic acid |

| Oxidation | 3% H₂O₂ | Room Temp. | 2, 6, 12, 24 hours | Imidazolone derivatives |

| Thermal (Solid) | Dry Heat | 80°C | 1, 3, 7 days | Minimal degradation expected |

| Thermal (Solution) | In Water | 60°C | 1, 3, 7 days | 2-(2-Methylimidazol-1-yl)acetic acid |

| Photostability | ICH Q1B Option 1 or 2 | Room Temp. | As per ICH Q1B | Various photoproducts |

Step-by-Step Methodologies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture in a water bath at 60°C.

-

Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature.

-

Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a vial and expose it to dry heat at 80°C. At specified time points, dissolve a portion of the solid in the mobile phase for analysis.

-

Solution State: Prepare a solution of the compound in water and heat it at 60°C. Withdraw aliquots at specified time points for analysis.

-

-

Photostability Testing:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples.

-

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is generally a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of polar and non-polar compounds.

-

Detection: A photodiode array (PDA) detector is useful for initial method development to monitor multiple wavelengths and assess peak purity. Mass spectrometric (MS) detection provides mass information for the parent compound and any degradation products, which is invaluable for their identification.

-

-

Structural Elucidation:

-

LC-MS/MS: For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool. It provides molecular weight information and fragmentation patterns that can be used to deduce the structure of the degradants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product is formed in significant quantities, it can be isolated (e.g., by preparative HPLC) and its structure can be definitively confirmed using NMR spectroscopy.

-

Recommendations for Storage and Handling

Based on the predicted degradation profile, the following storage and handling recommendations are proposed to maintain the integrity of this compound:

-

Temperature: Store at refrigerated (2-8°C) or controlled room temperature, avoiding excessive heat.

-

Light: Protect from light by storing in amber vials or in the dark.

-

Humidity: Store in a well-sealed container in a desiccated environment to minimize exposure to moisture, which could promote hydrolysis.

-

pH: Avoid contact with strong acids and bases. If used in solution, buffer the solution to a neutral pH if possible.

Conclusion

While direct stability data for this compound is limited, a scientifically sound stability and degradation profile can be predicted based on its chemical structure. The primary anticipated degradation pathways are hydrolysis of the ethyl ester and oxidation or photodegradation of the 2-methylimidazole ring. A systematic forced degradation study, as outlined in this guide, is essential to confirm these predictions, identify any unknown degradation products, and develop a validated stability-indicating analytical method. The information gathered from such studies is fundamental for ensuring the quality, safety, and efficacy of this compound in its intended applications.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. ajpsonline.com [ajpsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]

- 17. youtube.com [youtube.com]

- 18. ikev.org [ikev.org]

A Prospective Analysis of the Biological Activities of Ethyl 2-(2-Methylimidazol-1-yl)acetate: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This technical guide provides a prospective analysis of a specific, yet under-investigated imidazole derivative, Ethyl 2-(2-Methylimidazol-1-yl)acetate. While direct experimental data for this compound is not available in the public domain, this document synthesizes existing knowledge on structurally related 2-methylimidazole and imidazole acetate analogues to forecast its potential pharmacological profile. We present a scientifically grounded rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive theoretical framework and detailed experimental protocols to systematically evaluate the biological potential of this promising molecule.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][5] Its prevalence in nature, notably in the amino acid histidine and purines, underscores its fundamental role in biological processes.[4][6] The unique electronic properties of the imidazole ring, including its ability to act as a proton donor and acceptor, and its capacity to coordinate with metal ions, allow for diverse molecular interactions with biological targets.[1] This versatility has led to the development of a wide array of imidazole-containing drugs with applications spanning from antifungal and antibacterial to anticancer and anti-inflammatory therapies.[1][2][3]

This compound, the subject of this guide, combines the key structural features of a 2-methylimidazole core and an ethyl acetate side chain. The 2-methyl substitution is known to influence the electronic and steric properties of the imidazole ring, potentially modulating its biological activity. The ethyl acetate moiety introduces a lipophilic and hydrolysable ester group, which can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. This unique combination of structural motifs warrants a thorough investigation into its potential therapeutic applications.

Predicted Biological Activities and Mechanistic Rationale

Based on the extensive literature on related compounds, we hypothesize that this compound possesses the following biological activities:

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial agents.[1][5] The proposed mechanism of action for many imidazole-based antifungals, such as ketoconazole, involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Similarly, antibacterial activity is a common feature of imidazole derivatives, with proposed mechanisms including the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of essential metabolic pathways.[5][7]

The presence of the 2-methylimidazole core in our target compound suggests a high probability of antimicrobial properties. Studies on 2-methylimidazole derivatives have demonstrated their potential as antibacterial agents.[7][8][9][10]

Anti-inflammatory Activity

Numerous imidazole derivatives have been reported to exhibit significant anti-inflammatory effects.[2][11][12] The mechanisms underlying this activity are often multifactorial and can include the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.[2][11] Furthermore, some imidazole compounds can modulate the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[11]

The ester functionality in this compound may also contribute to its anti-inflammatory potential. Imidazo[1,2-α]azine esters have been shown to possess anti-inflammatory activity in microglial cells, suggesting that the ester group can be a valuable addition for this therapeutic application.[13]

Anticancer Activity

The imidazole ring is a prominent feature in several anticancer drugs.[14][15] The anticancer mechanisms of imidazole derivatives are diverse and can involve the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[14][15] The 2-methylimidazole moiety, in particular, has been associated with potential carcinogenic effects in animal studies, suggesting that it can interact with biological macromolecules and influence cellular processes.[16] While this highlights a need for careful toxicological evaluation, it also points towards the potential for developing derivatives with selective anticancer activity.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the predicted biological activities of this compound, the following experimental workflows are proposed.

Antimicrobial Activity Screening

A tiered approach is recommended to assess the antimicrobial spectrum and potency of the compound.

This qualitative assay provides a rapid assessment of the compound's ability to inhibit the growth of a panel of medically important bacteria and fungi.

Protocol:

-

Prepare sterile agar plates (Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Apply sterile paper discs impregnated with a known concentration of this compound to the agar surface.

-

Include positive control (standard antibiotic/antifungal) and negative control (solvent) discs.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition around each disc.

These assays determine the lowest concentration of the compound that inhibits visible growth (MIC) and the lowest concentration that kills the microorganism (MBC/MFC).

Protocol:

-

Perform serial dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth.

-

To determine the MBC/MFC, subculture aliquots from the wells with no visible growth onto fresh agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Caption: Workflow for antimicrobial activity assessment.

Anti-inflammatory Activity Evaluation

A combination of in vitro and cell-based assays can elucidate the anti-inflammatory potential of the compound.

These assays directly measure the compound's ability to inhibit key inflammatory enzymes.

Protocols:

-

COX-1 and COX-2 Inhibition Assay: Utilize commercially available colorimetric or fluorometric assay kits to measure the inhibition of prostaglandin synthesis by purified COX-1 and COX-2 enzymes.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: Use a spectrophotometric assay to measure the inhibition of leukotriene formation from arachidonic acid by 5-LOX.

These assays assess the compound's effect on inflammatory responses in a cellular context.

Protocol (LPS-stimulated Macrophages):

-

Culture a suitable macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measure the production of pro-inflammatory mediators:

-

Nitric Oxide (NO): Use the Griess reagent to quantify nitrite levels in the cell culture supernatant.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Use ELISA kits to measure the concentration of these cytokines in the cell culture supernatant.

-

Caption: Workflow for anti-inflammatory activity evaluation.

Anticancer Activity Screening

A panel of cancer cell lines should be used to assess the cytotoxic and antiproliferative effects of the compound.

This colorimetric assay measures cell viability and is a primary indicator of a compound's cytotoxic potential.

Protocol:

-

Seed cancer cells from different lineages (e.g., breast, colon, lung) in 96-well plates.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay determines if the compound induces apoptosis (programmed cell death).

Protocol:

-

Treat cancer cells with this compound at its IC50 concentration.

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity Data for this compound

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | 18 | 16 | 32 |

| Escherichia coli | 12 | 64 | 128 |

| Candida albicans | 15 | 32 | 64 |

| Positive Control | 25 | 2 | 4 |

Table 2: Hypothetical Anti-inflammatory Activity Data for this compound

| Assay | IC50 (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 25 |

| 5-LOX Inhibition | 40 |

| NO Production (LPS-stimulated RAW 264.7) | 15 |

Table 3: Hypothetical Anticancer Activity Data for this compound

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 10 |

| HCT-116 (Colon) | 18 |

| A549 (Lung) | 22 |

Conclusion and Future Directions

This compound represents a compelling, yet unexplored molecule with significant potential for biological activity. The structural analogy to known antimicrobial, anti-inflammatory, and anticancer agents provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a systematic and robust approach to characterizing its pharmacological profile. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy and safety. This guide serves as a foundational document to stimulate and direct future research into the therapeutic potential of this promising imidazole derivative.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. dovepress.com [dovepress.com]

- 3. isca.me [isca.me]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(2-Methylimidazol-1-yl)acetate: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of Ethyl 2-(2-Methylimidazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Introduction and Significance